

An In-depth Technical Guide to 1-Benzyl-N-phenylpiperidin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl-N-phenylpiperidin-4-amine**

Cat. No.: **B131320**

[Get Quote](#)

CAS Number: 1155-56-2

Synonyms: 4-Anilino-1-benzylpiperidine, N-Phenyl-1-(phenylmethyl)-4-piperidinamine, 1-Benzyl-4-anilinopiperidine, Fentanyl Related Compound D, NSC 76613

Introduction

1-Benzyl-N-phenylpiperidin-4-amine is a synthetic organic compound belonging to the 4-anilinopiperidine class of chemicals.^[1] Structurally, it features a piperidine ring substituted at the 1-position with a benzyl group and at the 4-position with a phenylamino (anilino) group. This compound is primarily known in the scientific and regulatory communities as a key intermediate and a potential impurity in the synthesis of fentanyl and its analogues.^[2] Its significance is underscored by its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA), indicating its frequent use in the illicit manufacture of controlled substances. This guide provides a comprehensive overview of its chemical properties, synthesis, and known toxicological profile, compiled for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Benzyl-N-phenylpiperidin-4-amine** is presented in the table below.

Property	Value	Source
CAS Number	1155-56-2	[3]
Molecular Formula	C ₁₈ H ₂₂ N ₂	[3]
Molecular Weight	266.38 g/mol	[3]
IUPAC Name	1-benzyl-N-phenylpiperidin-4-amine	[3]
Appearance	White to off-white solid	[4]
Melting Point	100-103 °C	[5]
SMILES	C1CN(CCC1NC2=CC=CC=C2)CC3=CC=CC=C3	[3]
InChIKey	FSXGJIFBTBJMHV-UHFFFAOYSA-N	[3]

Synthesis

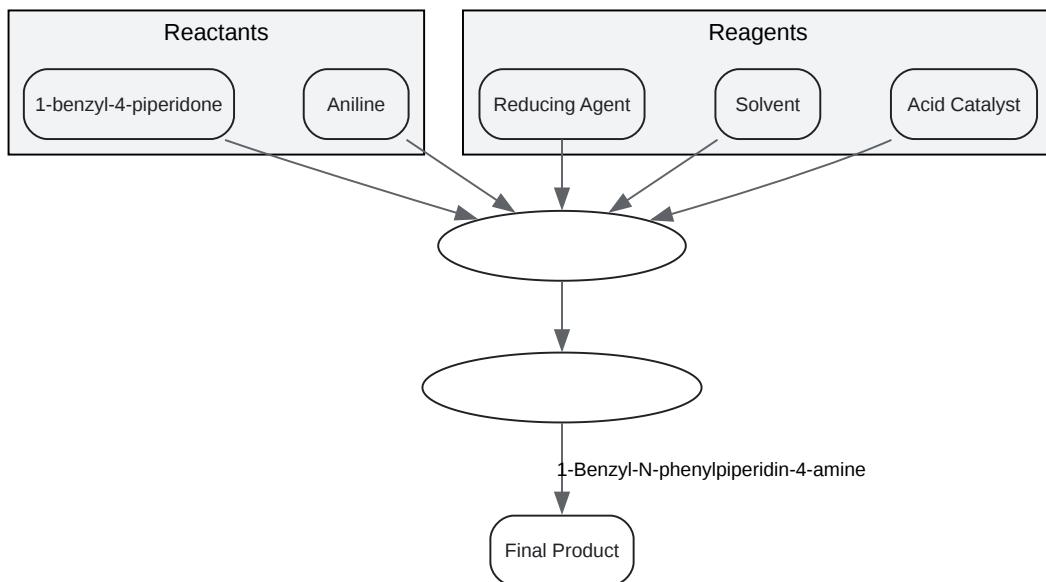
The synthesis of **1-Benzyl-N-phenylpiperidin-4-amine** is a critical step in several reported synthetic routes to fentanyl. A common method involves the reductive amination of 1-benzyl-4-piperidone with aniline.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of **1-Benzyl-N-phenylpiperidin-4-amine** from 1-benzyl-4-piperidone and aniline.

Materials:

- 1-benzyl-4-piperidone
- Aniline
- A suitable reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
- A suitable solvent (e.g., dichloroethane, methanol)


- An acid catalyst (e.g., acetic acid)

Procedure:

- Dissolve 1-benzyl-4-piperidone and aniline in the chosen solvent in a reaction vessel.
- Add the acid catalyst to the mixture.
- Slowly add the reducing agent to the reaction mixture, maintaining temperature control as the reaction may be exothermic.
- Stir the reaction mixture at room temperature for a sufficient period to ensure complete conversion.
- Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., sodium bicarbonate solution).
- Extract the product into an organic solvent.
- Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure to yield the crude product.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure **1-Benzyl-N-phenylpiperidin-4-amine**.

The following diagram illustrates the general workflow for the synthesis of **1-Benzyl-N-phenylpiperidin-4-amine**.

Synthesis Workflow of 1-Benzyl-N-phenylpiperidin-4-amine

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **1-Benzyl-N-phenylpiperidin-4-amine**.

Pharmacological and Toxicological Profile

Pharmacological Activity

There is a significant lack of publicly available data on the specific pharmacological activity of **1-Benzyl-N-phenylpiperidin-4-amine**. Its primary characterization in the literature is as a precursor to fentanyl. While it is structurally related to fentanyl, the removal of the N-phenethyl group and the propionamide moiety is known to dramatically reduce opioid receptor affinity and activity.^[6] For instance, the N-benzyl analog of fentanyl (benzylfentanyl) exhibits a significantly lower binding affinity for the μ -opioid receptor compared to fentanyl itself.^{[6][7]} However,

specific binding data (e.g., K_i values) for **1-Benzyl-N-phenylpiperidin-4-amine** at opioid or other receptors are not readily available in published literature.

Toxicology

Toxicological data for **1-Benzyl-N-phenylpiperidin-4-amine** is limited. Safety data sheets indicate that the compound is harmful if swallowed and causes skin and serious eye irritation. [5] It may also cause respiratory irritation.[8] There are no comprehensive studies on its long-term toxicity, carcinogenicity, or reproductive effects available in the public domain.

Signaling Pathways and Mechanism of Action

Due to the limited research on the standalone biological effects of **1-Benzyl-N-phenylpiperidin-4-amine**, there is no information available regarding its interaction with or modulation of any specific signaling pathways. Its mechanism of action, beyond its role as a chemical intermediate, remains uncharacterized.

Conclusion

1-Benzyl-N-phenylpiperidin-4-amine is a well-identified chemical entity with a defined structure and physicochemical properties. Its primary significance lies in its role as a crucial building block in the synthesis of fentanyl and related opioids, which has led to its strict regulatory control. While synthesis methods are established, there is a notable absence of in-depth research into its own pharmacological and toxicological properties. For the scientific and drug development community, this compound currently serves more as a reference standard for analytical and forensic purposes than as a pharmacologically active agent for therapeutic development. Further research would be necessary to elucidate any intrinsic biological activity and to fully characterize its safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]
- 2. N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-benzyl-N-phenylpiperidin-4-amine [stenutz.eu]
- 4. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Benzyl-N-phenylpiperidin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131320#1-benzyl-n-phenylpiperidin-4-amine-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com